molecular formula C21H28N2O3S B2947305 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine CAS No. 695173-86-5

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2947305
CAS No.: 695173-86-5
M. Wt: 388.53
InChI Key: GKEGRAHYQJBTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor of the protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. Upon binding to antigens, the B-cell receptor activates BTK, which in turn activates downstream signaling pathways such as the PI3K-AKT and NF-κB pathways. These pathways promote B-cell survival, proliferation, and differentiation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased B-cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In mouse models of CLL, MCL, and DLBCL, this compound has been shown to induce tumor regression and prolong survival. This compound has also been shown to have efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and COPD. In these models, this compound has been shown to reduce inflammation and improve lung function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potency, which allows for lower doses and less frequent dosing. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is its potential for drug-drug interactions, as BTK inhibitors may affect the metabolism of other drugs.

Future Directions

For 1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine include clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, further preclinical studies are needed to investigate the potential of this compound in combination with other therapies, such as chemotherapy, immunotherapy, and targeted therapy. Other future directions include the development of more potent and selective BTK inhibitors, as well as the investigation of the role of BTK in other diseases and physiological processes.

Synthesis Methods

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine can be synthesized by several methods, including the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine, or the reaction of 1-(3,4-dimethylphenyl)piperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl isocyanate in the presence of a base such as pyridine. The resulting product can be purified by column chromatography or recrystallization.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in mouse models of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(14-16(15)2)22-10-12-23(13-11-22)27(24,25)21-9-8-20(26-5)17(3)18(21)4/h6-9,14H,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEGRAHYQJBTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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